molecular formula C17H18N6 B2654204 6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2197781-78-3

6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Katalognummer: B2654204
CAS-Nummer: 2197781-78-3
Molekulargewicht: 306.373
InChI-Schlüssel: QVFPMTINXZXUBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a chemical compound designed for advanced pharmacological research, particularly in the field of neuropharmacology. Its core structure is based on a disubstituted octahydropyrrolo[3,4-c]pyrrole scaffold, which has been identified in scientific literature as a privileged structure for developing modulators of orexin receptors . Orexin receptors play a critical role in the central nervous system, regulating states of sleep and wakefulness, and are prominent targets for investigating therapeutic interventions for sleep initiation and maintenance disorders, including insomnia . This makes the compound a highly valuable chemical probe for researchers studying the orexin system. Beyond sleep science, the pyrrolopyridine core is associated with a broad spectrum of pharmacological activities, and related analogs are actively investigated for potential applications in treating various nervous system diseases and other neurological disorders . By utilizing this compound, researchers can explore its specific mechanism of action as an orexin receptor modulator and contribute to the understanding of G-protein-coupled receptor (GPCR) signaling in the brain. This research has the potential to pave the way for novel therapeutic strategies. This product is intended for use in non-clinical laboratory research applications.

Eigenschaften

IUPAC Name

6-[5-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-12-4-17(21-11-20-12)23-9-14-7-22(8-15(14)10-23)16-3-2-13(5-18)6-19-16/h2-4,6,11,14-15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFPMTINXZXUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique structural framework that combines elements of pyrimidine and pyrrole, contributing to its biological activity. It has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₂₁N₅
Molecular Weight 322.37 g/mol
CAS Number 2202004-73-5
InChI Key InChI=1S/C18H21N5/c1-14-8-11-15(12-14)16(21)20(19)17(18)13(15)10-9/h8,10,12,14H,9,11H2,1H3,(H,19,20)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of pyrimidine and purine precursors followed by their coupling under specific conditions. Common reagents include strong bases like sodium hydride and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of 6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The unique structure allows it to modulate these targets' activity effectively .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structural frameworks have shown moderate to significant antibacterial properties against strains such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential : There is ongoing research into the compound's potential as an anticancer agent. Its ability to inhibit specific enzyme pathways involved in tumor growth has been highlighted in various studies .

Case Studies

  • Antibacterial Activity Study :
    • A recent study evaluated the antibacterial efficacy of related compounds against S. aureus. Results indicated that modifications in the structure could enhance activity significantly, suggesting a promising avenue for developing new antimicrobial agents .
  • Enzymatic Inhibition :
    • Another study focused on the compound's role as a biochemical probe in enzymatic studies. The findings demonstrated that it could effectively inhibit certain enzymes, leading to a reduction in bacterial growth rates .

Comparative Analysis

To illustrate the uniqueness of 6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile compared to other similar compounds, a comparative analysis is provided below:

Compound NameAntibacterial ActivityAnticancer Activity
6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]...ModeratePotential
6-MethylpurineHighLow
6-AminopurineModerateModerate

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases. Its structural features allow it to interact with biological targets such as enzymes and receptors.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that modifications in the pyrimidine and pyrrole moieties can enhance its inhibitory activity against specific kinases involved in cancer progression.

Biochemical Probes

In biochemical studies, this compound serves as a probe to investigate enzyme kinetics and mechanisms. Its ability to selectively bind to certain enzymes makes it a valuable tool for elucidating biochemical pathways.

Case Study: Enzyme Inhibition
Inhibitory assays have demonstrated that the compound can effectively inhibit enzymes such as protein kinases, which are crucial in signaling pathways related to cell growth and proliferation.

Material Science

The compound's unique electronic properties make it suitable for applications in developing advanced materials. It has been explored for use in organic semiconductors and photovoltaic devices.

Case Study: Organic Photovoltaics
Research indicates that incorporating this compound into polymer matrices can improve charge transport properties, enhancing the efficiency of organic solar cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s closest analogs include pyridinecarbonitrile derivatives with variations in substituents and ring systems. Below is a comparative analysis based on structural and reactivity data from available literature:

Table 1: Structural and Functional Comparison of Pyridinecarbonitrile Derivatives

Compound Name Core Structure Key Substituents Reactivity/Applications Reference
6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile Pyridine-3-carbonitrile Bicyclic pyrrolopyrrole, 6-methylpyrimidinyl Hypothesized kinase inhibition (speculative) N/A
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (Compound 3) 1,2-Dihydropyridine-3-carbonitrile 4-Chloro, 6-methyl, 2-oxo Intermediate for alkyl/arylamino derivatives
4-Alkylamino-/4-Arylamino-3-pyridinecarbonitriles (Compounds 6, 7) Pyridine-3-carbonitrile 4-Alkylamino or 4-arylamino Enhanced solubility and bioactivity

Key Observations:

The 6-methylpyrimidinyl group may enhance π-π stacking interactions in biological targets, analogous to pyrimidine-containing kinase inhibitors (e.g., imatinib derivatives).

Reactivity :

  • Unlike Compound 3, which undergoes nucleophilic substitution with amines to yield Compounds 6 and 7, the target compound’s saturated bicyclic system likely limits similar reactivity. This suggests divergent synthetic utility .

Biological Implications: The pyridine-carbonitrile moiety is a common pharmacophore in drugs targeting adenosine receptors or tyrosine kinases. However, the addition of a bicyclic system in the target compound may reduce metabolic instability compared to non-fused analogs like Compounds 6 and 7 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile?

  • Methodology :

  • Step 1 : Condensation of bicyclic pyrrolidine intermediates (e.g., octahydropyrrolo[3,4-c]pyrrole) with 6-methylpyrimidin-4-yl groups via nucleophilic substitution under reflux conditions (e.g., methanol or ethanol, 6–8 hours, 80–100°C) .
  • Step 2 : Introduce the pyridine-3-carbonitrile moiety using cyanation reactions (e.g., Pd-catalyzed cross-coupling or nitrile transfer reagents).
  • Purification : Crystallization from ethanol-DMF mixtures or silica gel chromatography .
    • Key Data : Typical yields for analogous compounds range from 63% to 95%, depending on solvent and catalyst selection .

Q. How is the structural integrity of this compound validated?

  • Methodology :

  • 1H/13C NMR : Assign proton environments (e.g., pyrimidine NH at δ 8.5–9.0 ppm, pyrrolidine protons at δ 2.5–4.0 ppm) and carbon frameworks (e.g., nitrile carbons at ~110 ppm) .
  • X-ray crystallography : Resolve bicyclic pyrrolo-pyrrolidine geometry and confirm stereochemistry (e.g., ethanol monosolvate crystallization for stable lattice formation) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₁₈H₂₀N₆: 344.18) .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing byproducts in multi-step syntheses?

  • Methodology :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require careful drying to avoid hydrolysis .
  • Catalyst screening : Pd(PPh₃)₄ for cyanation steps enhances regioselectivity; yields improve by 15–20% compared to Cu-based catalysts .
  • Reaction monitoring : Use TLC or in-situ IR to terminate reactions at ~90% conversion to prevent degradation .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodology :

  • Substituent variation : Modify pyrimidine methyl groups or pyrrolidine substituents (e.g., thiophene or chlorophenyl analogs) to assess binding affinity shifts .
  • In vitro assays : Test kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence polarization or radiometric assays. IC₅₀ values for related compounds range from 0.1–10 µM .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Purity verification : HPLC (>95% purity) and elemental analysis to rule out impurities affecting results .
  • Assay standardization : Compare IC₅₀ under identical buffer conditions (e.g., pH 7.4 vs. 6.8 alters protonation states of basic nitrogen atoms) .

Q. What crystallization techniques ensure high-quality single crystals for X-ray diffraction?

  • Methodology :

  • Slow evaporation : Use ethanol/water (7:3 v/v) at 4°C to promote slow nucleation .
  • Seeding : Introduce microcrystals from prior batches to control crystal growth .

Methodological Challenges

Q. How to address solubility limitations in aqueous biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without denaturing proteins .
  • Prodrug design : Introduce phosphate esters at the pyridine ring to enhance hydrophilicity .

Q. What computational tools predict binding modes with target proteins?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.